molecular formula C11H15ClF3N3 B8076999 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl

2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl

Cat. No.: B8076999
M. Wt: 281.70 g/mol
InChI Key: XFRHNDATFRNGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The compound’s structure includes a piperidine ring attached to a pyrimidine ring, with a trifluoromethyl group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Attachment of the Piperidine Ring to the Pyrimidine Ring: This step involves the nucleophilic substitution reaction where the piperidine ring is attached to the pyrimidine ring at the 2-position.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced at the 4-position of the pyrimidine ring through a halogenation reaction followed by a nucleophilic substitution with trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., solvents, temperature, and catalysts).

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidines depending on the specific reagents and conditions used.

Scientific Research Applications

2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-ylmethyl)-4-methylpyrimidine HCl: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Piperidin-4-ylmethyl)-4-chloropyrimidine HCl: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-(Piperidin-4-ylmethyl)-4-fluoropyrimidine HCl: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine HCl makes it unique compared to its analogs. The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and less susceptible to metabolic degradation.

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.ClH/c12-11(13,14)9-3-6-16-10(17-9)7-8-1-4-15-5-2-8;/h3,6,8,15H,1-2,4-5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRHNDATFRNGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=CC(=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.